molecular formula C28H28N6O2S B2711189 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1223947-77-0

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2711189
CAS RN: 1223947-77-0
M. Wt: 512.63
InChI Key: DQOQELVSUQURJZ-UHFFFAOYSA-N
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Description

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C28H28N6O2S and its molecular weight is 512.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related pyrazoline, pyrazole, and triazoloquinazolinone derivatives involves multistep reactions starting from specific ketones, hydrazines, and various other reagents. These compounds exhibit significant chemical diversity and can be tailored to achieve desired physical and chemical properties. Studies like those by Hassan et al. (2013) and Chebanov et al. (2008) have explored the chemical synthesis routes and the structural characterization of these compounds, providing a foundation for understanding their reactivity and potential applications in further scientific research.

Biological Activities

Several studies have been conducted to evaluate the biological activities of these compounds, including their antimicrobial, antifungal, and anticancer properties. For instance, Hassan et al. (2013) found that some newly synthesized compounds showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents. Similarly, Guggilapu et al. (2016) explored the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, highlighting their biological significance and potential fluorescence and cytotoxic activities.

Anticoronavirus and Antitumoral Activities

Recent research by Jilloju et al. (2021) has also identified certain derivatives as having promising in vitro anticoronavirus and antitumoral activities. This highlights the potential of these compounds in the development of new therapeutic agents against viruses and cancer.

Enzymic Effects

The enzymic effects of novel quinolinyl chalcone derivatives, as explored by Ismail (2002), indicate that these compounds can influence the reactivity of specific enzymes, suggesting potential applications in enzyme modulation and drug development.

Potential Applications

The diverse chemical structures and biological activities of these compounds indicate their potential for a wide range of applications in pharmaceuticals, including as anticancer, antimicrobial, and antiviral agents. Their chemical properties also suggest possibilities in materials science, such as in the development of fluorescent materials or as intermediates in the synthesis of more complex organic molecules.

For detailed studies and references:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is a 3,4-dihydroquinolin-1(2H)-one, which is synthesized from 2-aminobenzophenone and ethyl acetoacetate. These two intermediates are then coupled using 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2-aminobenzophenone", "ethyl acetoacetate", "2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "Step 1: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reduced using a reducing agent such as sodium dithionite to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3,4-dihydroquinolin-1(2H)-one:", "Step 1: 2-aminobenzophenone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding enamine intermediate.", "Step 2: The enamine intermediate is then cyclized using an acid catalyst such as sulfuric acid to form the 3,4-dihydroquinolin-1(2H)-one.", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3,4-dihydroquinolin-1(2H)-one:", "Step 1: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3,4-dihydroquinolin-1(2H)-one are reacted with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in the presence of a base such as potassium carbonate and a palladium catalyst to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone." ] }

CAS RN

1223947-77-0

Product Name

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Molecular Formula

C28H28N6O2S

Molecular Weight

512.63

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C28H28N6O2S/c1-2-3-17-36-22-12-10-20(11-13-22)23-18-25-27-29-30-28(33(27)15-16-34(25)31-23)37-19-26(35)32-14-6-8-21-7-4-5-9-24(21)32/h4-5,7,9-13,15-16,18H,2-3,6,8,14,17,19H2,1H3

InChI Key

DQOQELVSUQURJZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

solubility

not available

Origin of Product

United States

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